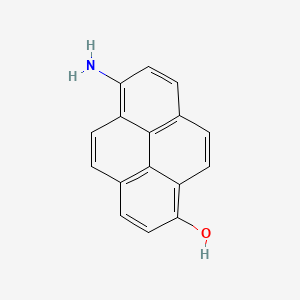

6-Amino-1-pyrenol

Description

6-Amino-1-pyrenol is a polycyclic aromatic compound featuring a pyrene backbone substituted with an amino (-NH₂) group at the 6-position and a hydroxyl (-OH) group at the 1-position. Pyrene derivatives are widely studied for their optoelectronic properties, biological activity, and applications in materials science. The amino and hydroxyl substituents enhance solubility and reactivity, making this compound a candidate for pharmaceutical intermediates, fluorescent probes, or polymer precursors. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name |

6-aminopyren-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQOUBKUJHPDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169547 | |

| Record name | 1-Pyrenol, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-30-5 | |

| Record name | 1-Pyrenol, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenol, 6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-pyrenol typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. One common method includes:

Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 6-nitropyrene.

Reduction: The nitro group in 6-nitropyrene is reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Hydroxylation: The resulting 6-aminopyrene undergoes hydroxylation at the first position using reagents like sodium hydroxide and hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-pyrenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 6-Amino-1-pyrenone.

Reduction: 6-Aminopyrene.

Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-1-pyrenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique photophysical properties.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Amino-1-pyrenol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and engage in π-π interactions with aromatic systems. The pathways involved often include:

Binding to enzymes: Modulating their activity by interacting with active sites.

Fluorescent properties: Acting as a probe by emitting light upon excitation, useful in imaging and detection applications.

Comparison with Similar Compounds

The following analysis focuses on compounds with analogous functional groups (amino, hydroxyl, or heterocyclic motifs) and their physicochemical properties, synthesis, and applications.

Structural and Functional Analogues

6-Aminopyridin-3-ol (A207270)

- Formula : C₅H₆N₂O

- Purity : 95+%

- Key Features: Pyridine core with amino and hydroxyl groups at positions 6 and 3, respectively. Enhanced solubility in polar solvents compared to pyrene derivatives due to smaller aromatic system. Applications: Intermediate in drug synthesis (e.g., antiviral or anticancer agents).

6-Iodo-1H-indole-2-carboxylic Acid (A211065)

- Formula: C₉H₆INO₂

- Purity : 97%

- Key Features: Indole scaffold with iodine and carboxylic acid groups.

6-Amino-3-fluoro-2-methylbenzoic Acid

- Formula: C₈H₇FNO₂

- Suppliers : 1 (listed in )

- Key Features: Benzoic acid derivative with amino, fluoro, and methyl groups. Carboxylic acid group enables conjugation with biomolecules (e.g., peptide synthesis).

6-Amino-1-methylpyridin-2(1H)-one Hydrochloride

- Formula : C₆H₉ClN₂O

- Suppliers : 3 ()

- Key Features: Methylated pyridinone with a hydrochloride salt, improving water solubility. Potential use in kinase inhibitors or neurological drugs.

Comparative Data Table

| Compound | Molecular Formula | Purity | Key Substituents | Solubility | Applications |

|---|---|---|---|---|---|

| 6-Amino-1-pyrenol* | C₁₆H₁₁NO | N/A | -NH₂ (C6), -OH (C1) | Low (hydrophobic) | Materials, fluorescence |

| 6-Aminopyridin-3-ol | C₅H₆N₂O | 95+% | -NH₂ (C6), -OH (C3) | High (polar) | Drug intermediates |

| 6-Iodo-1H-indole-2-carboxylic acid | C₉H₆INO₂ | 97% | -I (C6), -COOH (C2) | Moderate | Radiopharmaceuticals |

| 6-Amino-3-fluoro-2-methylbenzoic acid | C₈H₇FNO₂ | N/A | -NH₂ (C6), -F (C3), -CH₃ (C2) | Moderate | Peptide conjugation |

| 6-Amino-1-methylpyridin-2(1H)-one HCl | C₆H₉ClN₂O | N/A | -NH₂ (C6), -CH₃ (N1) | High (aqueous) | Kinase inhibitors |

*Theoretical properties inferred from pyrene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.